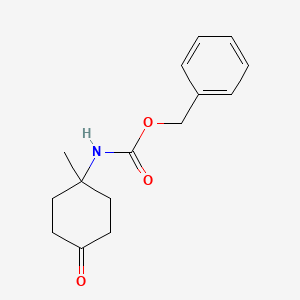

benzyl N-(1-methyl-4-oxocyclohexyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate is an organic compound with the molecular formula C15H19NO3 . It is a derivative of carbamic acid and benzyl alcohol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further connected to a 1-methyl-4-oxocyclohexyl group . The InChI code for this compound is 1S/C15H19NO3/c1-15(9-7-13(17)8-10-15)16-14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis :

- Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate has been utilized in gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes. This process led to the formation of products with significant enantiomeric excess, demonstrating its utility in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).

Mechanochemical Synthesis :

- The compound has been involved in mechanochemical synthesis methods. For instance, in the mechanochemical preparation of carbamates, it provides an eco-friendly approach, enhancing the reactivity of alcohols and carbamoyl-imidazole intermediates (Lanzillotto et al., 2015).

Stereochemical Control in Organic Synthesis :

- In stereospecific nickel-catalyzed cross-coupling with arylboronic esters, this compound exhibits selective inversion or retention at the electrophilic carbon. This highlights its role in controlling stereochemistry in organic reactions (Harris et al., 2013).

Development of Juvenoids :

- This compound has been involved in the synthesis of juvenoids, a class of insect growth regulators. Changing its O-alkyl substituents leads to various juvenoids with significant biological activity against different insect species (Wimmer et al., 1994).

Generation of Lactams :

- The compound has been used in the generation of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from 1-carbamoyl-1-methylcyclohexa-2,5-dienes. This is significant in the synthesis of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones, useful in various synthetic applications (Bella, Jackson, & Walton, 2004).

Spectroscopic Studies :

- Spectroscopic studies like FT-IR, FT-Raman, and UV–Visible have been conducted on derivatives of this compound. These studies are crucial for understanding the molecular structure and electronic properties of these compounds (Rao et al., 2016).

Antitumor Activity :

- Some derivatives of this compound have shown potential as antitumor agents. The activity of these compounds has been observed in various cancer cell lines, indicating their significance in cancer research (Atassi & Tagnon, 1975).

Synthesis of Cyclic Carbamates :

- The compound has been used in the synthesis of cyclic carbamates, particularly in the context of carbohydrate chemistry. This is relevant in the development of glycosides and related bioactive compounds (Mcauliffe et al., 1997).

Hydrofunctionalization of Allenes :

- In the Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes, this compound plays a crucial role, particularly in the formation of various heterocycles (Zhang et al., 2006).

Inhibitory Activity Against Enzymes :

- Carbamates, including derivatives of this compound, have been investigated for their inhibitory activity against various enzymes. This is important for understanding their potential therapeutic applications (Fourneron et al., 1991).

Eigenschaften

IUPAC Name |

benzyl N-(1-methyl-4-oxocyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(9-7-13(17)8-10-15)16-14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZPOHISTYUMPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)

![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)

![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)

![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2401976.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2401978.png)

![(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2401979.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2401980.png)

![(3-Chlorophenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2401983.png)

![N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide](/img/structure/B2401985.png)

![Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one]](/img/structure/B2401987.png)